Perfluorooctanesulfonyl fluoride

Description

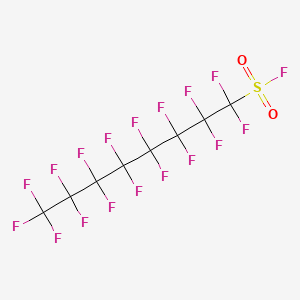

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F18O2S/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFJBHMTEDLICO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027140 | |

| Record name | Perfluorooctanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [MSDSonline] | |

| Record name | Perfluorooctylsulfonyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

154 °C | |

| Record name | PERFLUOROOCTYLSULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.824 g/mL at 25 °C | |

| Record name | PERFLUOROOCTYLSULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

>1 (Air = 1) | |

| Record name | PERFLUOROOCTYLSULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

307-35-7 | |

| Record name | Perfluorooctanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctylsulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecafluorooctanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROOCTANESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPV81L86O0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERFLUOROOCTYLSULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of Perfluorooctanesulfonyl Fluoride (POSF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorooctanesulfonyl fluoride (POSF), a key intermediate in the production of perfluorooctanesulfonic acid (PFOS) and its derivatives, is a compound of significant industrial and scientific interest. Its synthesis is primarily achieved through electrochemical fluorination (ECF), a process that, while effective, presents a complex mechanistic landscape. This technical guide provides a comprehensive overview of the synthesis of POSF, with a focus on the widely employed Simons Electrochemical Fluorination (ECF) process. It delves into the proposed reaction mechanisms, detailed experimental protocols, and the quantitative aspects of the synthesis, including yields and byproduct formation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of POSF synthesis for their work.

Introduction

This compound (POSF), with the chemical formula C₈F₁₇SO₂F, is a synthetic perfluorinated compound characterized by a sulfonyl fluoride functional group.[1] It serves as a crucial precursor for the synthesis of a wide range of per- and polyfluoroalkyl substances (PFAS), most notably perfluorooctanesulfonic acid (PFOS) and its salts.[1] The unique properties of POSF-derived compounds, such as their high surface activity and thermal and chemical stability, have led to their use in diverse applications, including as surfactants, stain repellents, and in fire-fighting foams.[1]

The primary industrial route for the synthesis of POSF is the Simons Electrochemical Fluorination (ECF) process.[1][2] This method involves the electrolysis of a hydrocarbon precursor, typically octanesulfonyl chloride or fluoride, in anhydrous hydrogen fluoride.[1] Despite its long-standing industrial application, the precise mechanism of the Simons ECF process remains a subject of ongoing research and debate.[3][4][5] Understanding the intricacies of this synthesis is critical for optimizing reaction conditions, improving yields, and minimizing the formation of undesirable byproducts.

The Simons Electrochemical Fluorination (ECF) Process

The Simons ECF process is a powerful technique for the perfluorination of organic compounds.[2] The overall reaction for the synthesis of POSF from octanesulfonyl fluoride can be represented as:

C₈H₁₇SO₂F + 17 HF → C₈F₁₇SO₂F + 17 H₂[1]

This reaction occurs in an electrochemical cell, typically equipped with a nickel anode and a steel or nickel cathode, with anhydrous hydrogen fluoride serving as both the solvent and the fluorine source.[2][3][6]

Experimental Setup and Conditions

The synthesis of POSF via the Simons ECF process is conducted in a specialized electrochemical cell designed to handle the highly corrosive anhydrous hydrogen fluoride. The cell typically consists of a pack of alternating nickel anodes and cathodes. The organic substrate is dissolved in anhydrous HF, and an electric potential is applied across the electrodes.

| Parameter | Typical Range | Notes |

| Starting Material | Octanesulfonyl fluoride (C₈H₁₇SO₂F) or Octanesulfonyl chloride (C₈H₁₇SO₂Cl) | The fluoride is generally preferred as it avoids the formation of chlorine-containing byproducts.[1] |

| Solvent/Fluorine Source | Anhydrous Hydrogen Fluoride (aHF) | Must be of high purity to avoid side reactions.[2] |

| Anode Material | Nickel | A passive layer of nickel fluoride forms on the surface, which is crucial for the reaction.[7] |

| Cathode Material | Nickel or Steel | Hydrogen gas is evolved at the cathode. |

| Cell Voltage | 5 - 6 V | Maintained at a constant potential to drive the fluorination.[2] |

| Current Density | 10 - 600 A/m² | Influences the reaction rate and efficiency. |

| Temperature | 0 - 60 °C | Temperature control is important for managing the reaction and minimizing degradation. |

| Pressure | Atmospheric or slightly elevated |

Quantitative Data: Yields and Isomer Distribution

The electrochemical fluorination of octanesulfonyl fluoride typically results in a mixture of linear and branched isomers of POSF. The yield of POSF is generally around 25%.[1]

| Product | Yield | Isomer Distribution |

| This compound (POSF) | ~25% | ~70% linear, ~30% branched[1] |

The formation of branched isomers is a characteristic of the Simons ECF process and is thought to arise from rearrangements of carbocation intermediates during the fluorination process.[8]

Proposed Synthesis Mechanisms

The mechanism of the Simons ECF process is complex and not fully elucidated. Two primary mechanisms have been proposed to explain the fluorination of the alkyl chain: the high-valent nickel fluoride mechanism and the radical mechanism.

High-Valent Nickel Fluoride Mechanism

This is the most widely accepted mechanism and involves the formation of a high-valent nickel fluoride layer on the surface of the anode.[3][4][5][7] The process can be broken down into the following key steps:

-

Formation of a Nickel Fluoride Layer: Upon application of an electric potential, the nickel anode is oxidized in the presence of fluoride ions from the anhydrous hydrogen fluoride to form a passivating layer of nickel(II) fluoride (NiF₂).

-

Formation of High-Valent Nickel Fluorides: Further oxidation of the NiF₂ layer leads to the formation of higher-valent nickel fluorides, such as nickel(III) fluoride (NiF₃) or nickel(IV) fluoride (NiF₄), which act as the active fluorinating agents.[9][10]

-

Adsorption of the Organic Substrate: The octanesulfonyl fluoride molecule adsorbs onto the surface of the high-valent nickel fluoride layer.

-

Fluorination: The high-valent nickel fluoride transfers fluorine atoms to the organic substrate, replacing the hydrogen atoms with fluorine. This is believed to occur via an electron transfer process.[9]

-

Desorption of the Product: The perfluorinated product, POSF, desorbs from the anode surface.

Caption: High-Valent Nickel Fluoride Mechanism for POSF Synthesis.

Radical Mechanism

An alternative or potentially concurrent mechanism involves the formation of radical intermediates.[11][12] This pathway is thought to proceed as follows:

-

Adsorption of the Organic Substrate: The octanesulfonyl fluoride molecule adsorbs onto the anode surface.

-

Anodic Oxidation: The adsorbed organic molecule undergoes direct oxidation at the anode, losing an electron to form a radical cation.

-

Deprotonation: The radical cation loses a proton (H⁺) to form a carbon-centered radical.

-

Fluorination: The carbon-centered radical reacts with a fluoride ion from the electrolyte to form a C-F bond.

-

Repetition: This cycle of oxidation, deprotonation, and fluorination repeats until all hydrogen atoms on the alkyl chain are replaced by fluorine.

Caption: Radical Mechanism for POSF Synthesis.

Byproducts and Impurities

The Simons ECF process is known to produce a range of byproducts in addition to the desired POSF. Understanding and controlling the formation of these impurities is crucial for obtaining a high-purity product.

| Byproduct/Impurity | Chemical Formula | Formation Pathway |

| Perfluorooctane | C₈F₁₈ | Cleavage of the C-S bond followed by perfluorination of the resulting octane fragment. |

| Lower Perfluoroalkanesulfonyl Fluorides | e.g., C₆F₁₃SO₂F | Fragmentation of the C₈ alkyl chain during the ECF process. |

| Sulfuryl Fluoride | SO₂F₂ | Cleavage of the C-S bond. |

| Carbonyl Fluoride | COF₂ | Degradation of the organic molecule. |

| Branched Isomers of POSF | C₈F₁₇SO₂F | Carbocation rearrangements during fluorination.[8] |

Experimental Protocols

While specific industrial protocols are proprietary, a general laboratory-scale procedure for the electrochemical fluorination of octanesulfonyl fluoride can be outlined as follows:

Objective: To synthesize this compound (POSF) via electrochemical fluorination.

Materials:

-

Octanesulfonyl fluoride (C₈H₁₇SO₂F)

-

Anhydrous hydrogen fluoride (aHF)

-

Electrochemical cell with nickel anode and cathode

-

DC power supply

-

Low-temperature condenser and collection traps

-

Scrubbing system for HF and H₂ gas

Procedure:

-

Cell Preparation: The electrochemical cell is thoroughly cleaned, dried, and assembled. The nickel electrodes are installed with appropriate spacing.

-

Charging the Cell: Anhydrous hydrogen fluoride is carefully condensed into the electrochemical cell at a low temperature.

-

Addition of Substrate: A pre-determined amount of octanesulfonyl fluoride is dissolved in the anhydrous HF electrolyte. The concentration is typically kept low to ensure good solubility and conductivity.

-

Electrolysis: A constant voltage (e.g., 5.5 V) is applied across the electrodes. The current is monitored and maintained within a desired range by adjusting the feed rate of the substrate. The cell is cooled to maintain a constant operating temperature (e.g., 10-20 °C).

-

Product Collection: The gaseous products, including POSF, hydrogen, and volatile byproducts, exit the cell and pass through a low-temperature condenser and a series of cold traps to collect the fluorinated products. Hydrogen gas is safely vented through a scrubbing system.

-

Work-up and Purification: The collected crude product is carefully neutralized to remove residual HF. The POSF is then purified by fractional distillation.

Safety Precautions: Anhydrous hydrogen fluoride is extremely corrosive and toxic. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including HF-resistant gloves, apron, and a face shield. A calcium gluconate gel should be readily available as an antidote for HF exposure.

Conclusion

The synthesis of this compound via the Simons Electrochemical Fluorination process is a cornerstone of the organofluorine industry. While the overall transformation is well-established, the underlying mechanistic details continue to be an area of active investigation. The prevailing high-valent nickel fluoride mechanism provides a robust framework for understanding the fluorination process, though the contribution of radical pathways cannot be entirely discounted. For researchers and professionals working with POSF and its derivatives, a thorough understanding of the synthesis process, including the experimental parameters, potential byproducts, and mechanistic theories, is essential for the development of improved and more selective fluorination technologies. This guide provides a foundational understanding of these critical aspects, serving as a valuable technical resource.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]

- 8. electrochem.org [electrochem.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Fast Hydrocarbon Oxidation by a High-Valent Nickel-Fluoride Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

a complete list of all the physical and chemical properties of Perfluorooctanesulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorooctanesulfonyl fluoride (POSF), with the CAS number 307-35-7, is a synthetic perfluorinated compound that has been a cornerstone in the production of a wide array of fluorochemicals. Its unique properties, derived from the strength of the carbon-fluorine bond, have made it a critical precursor for compounds used in various industrial and consumer applications, from stain repellents to fire-fighting foams. However, its environmental persistence and its role as a primary precursor to the bioaccumulative and toxic Perfluorooctanesulfonic acid (PFOS) have led to significant scientific and regulatory scrutiny.[1][2][3]

This technical guide provides a comprehensive overview of the physical and chemical properties of POSF, detailed experimental protocols, and an examination of its toxicological implications through its metabolic product, PFOS.

Physical and Chemical Properties

The physicochemical properties of POSF are central to its industrial utility and its environmental fate. As a colorless to pale yellow liquid, it exhibits high thermal stability and resistance to chemical degradation.[4]

Identification and Structure

A clear identification of this compound is fundamental for any scientific investigation. The following table summarizes its key identifiers and structural information.

| Identifier | Value | Reference(s) |

| CAS Number | 307-35-7 | [2][5] |

| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl fluoride | [2][5] |

| Molecular Formula | C₈F₁₈O₂S | [2][6] |

| Molecular Weight | 502.12 g/mol | [2][5] |

| Canonical SMILES | C(C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | [2][6] |

| InChI | InChI=1S/C8F18O2S/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28 | [2][5] |

| InChIKey | BHFJBHMTEDLICO-UHFFFAOYSA-N | [2] |

Physical Properties

The physical properties of POSF are detailed in the table below, providing essential data for handling, storage, and experimental design.

| Property | Value | Conditions | Reference(s) |

| Physical State | Liquid | Ambient | [4] |

| Color | Clear to pale yellow | [4] | |

| Boiling Point | 154 °C | [2] | |

| Density | 1.824 g/mL | 25 °C | |

| Vapor Pressure | 5.75 mmHg | 25 °C (estimated) | |

| Vapor Density | >1 | (Air = 1) | |

| Water Solubility | 1.41 x 10⁻⁴ mg/L | 25 °C (estimated) |

Spectral Data

| Technique | Data/Reference |

| ¹³C NMR | Spectrum available from Sigma-Aldrich Co. LLC.[7] |

| ¹⁹F NMR | The chemical shifts for fluorinated compounds are wide-ranging. For a -CF₂- group, the typical range is +80 to +140 ppm, and for a -CF₃ group, it is +40 to +80 ppm, relative to neat CFCl₃.[8] The sulfonyl fluoride group (-SO₂F) will have a distinct chemical shift. |

| FTIR | Spectrum available, obtained as a layer between KBr plates.[7] |

| Mass Spectrometry | The accurate mass is 501.9332.[5] Analytical methods often employ LC-MS/MS for detection, frequently after derivatization.[9][10] |

Chemical Reactivity and Synthesis

POSF serves as a versatile intermediate for the synthesis of a variety of perfluorinated compounds. Its reactivity is dominated by the sulfonyl fluoride group.

Key Chemical Reactions

-

Hydrolysis: POSF hydrolyzes slowly in water to form the highly stable Perfluorooctanesulfonic acid (PFOS). This reaction is a critical step in the environmental degradation of POSF-based products.[2][3]

-

C₈F₁₇SO₂F + H₂O → C₈F₁₇SO₃H + HF

-

-

Reaction with Bases: POSF readily reacts with bases, such as potassium hydroxide, to form PFOS salts.[2]

-

C₈F₁₇SO₂F + 2 KOH → C₈F₁₇SO₃K + KF + H₂O

-

-

Reaction with Ammonia and Amines: Reaction with ammonia yields perfluorooctanesulfonamide (PFOSA). This reaction can be extended to primary and secondary amines to produce a range of N-substituted sulfonamides, which are precursors to various surfactants and surface protectants.[2][11]

-

C₈F₁₇SO₂F + 2 NH₃ → C₈F₁₇SO₂NH₂ + NH₄F

-

Experimental Protocols

Synthesis of POSF via Electrochemical Fluorination (Simons Process)

Electrochemical fluorination (ECF) is the primary industrial method for producing POSF.[12] The process involves the electrolysis of a hydrocarbon precursor in anhydrous hydrogen fluoride.

-

Objective: To synthesize this compound from octanesulfonyl fluoride.

-

Materials:

-

Octanesulfonyl fluoride (C₈H₁₇SO₂F)

-

Anhydrous hydrogen fluoride (HF)

-

Nickel-plated anode

-

Simons electrochemical fluorination cell

-

-

General Procedure:

-

The Simons ECF cell, equipped with a nickel-plated anode, is charged with anhydrous hydrogen fluoride.

-

Octanesulfonyl fluoride is introduced into the cell. The concentration of the organic precursor is typically kept low.

-

A potential of 5-6 V is applied across the electrodes to initiate electrolysis.

-

The process is run continuously, with the precursor being fed into the cell and the product stream being removed.

-

The reaction proceeds with the substitution of all C-H bonds with C-F bonds. C₈H₁₇SO₂F + 17 HF → C₈F₁₇SO₂F + 17 H₂

-

The product, POSF, is collected from the cell. The yield for this process is typically around 25%, with byproducts including both linear and branched isomers.[2]

-

Purification of the product is necessary to separate the desired linear POSF from branched isomers and other byproducts. This can be achieved through distillation.

-

Synthesis of N-Ethyl Perfluorooctanesulfonamide from POSF

This protocol is based on general methods for the synthesis of perfluorinated sulfonamides.[11]

-

Objective: To synthesize N-Ethyl Perfluorooctanesulfonamide from POSF.

-

Materials:

-

This compound (POSF)

-

Ethylamine (in excess)

-

Dry diethyl ether

-

Hydrochloric acid (1N)

-

Sodium sulfate

-

Three-necked round-bottom flask, reflux condenser, dropping funnel

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve POSF (1 equivalent) in dry diethyl ether under a nitrogen atmosphere.

-

Slowly add a solution of ethylamine (at least 2 equivalents) in dry diethyl ether to the POSF solution while stirring.

-

After the addition is complete, heat the reaction mixture to reflux for several hours to facilitate the decomposition of the intermediate ammonium salt.

-

Cool the reaction mixture to room temperature and treat with 1N hydrochloric acid to neutralize excess amine and precipitate the product.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude N-ethyl perfluorooctanesulfonamide.

-

The product can be further purified by recrystallization or chromatography.

-

Analytical Protocol for POSF Detection by LC-MS/MS

Direct analysis of POSF by conventional LC-MS is challenging due to its lack of an ionizable functional group.[13] Therefore, methods often involve a derivatization step.

-

Objective: To detect and quantify POSF in an environmental matrix (e.g., soil) using derivatization followed by LC-MS/MS.[9][10]

-

Materials:

-

POSF standard

-

Derivatization agent (e.g., benzylamine or p-toluenethiol)

-

Extraction solvent (e.g., acetonitrile)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

LC-MS/MS system

-

-

Procedure:

-

Extraction: Extract the soil sample with an appropriate solvent like acetonitrile.

-

Cleanup: Pass the extract through an SPE cartridge to remove interfering matrix components.

-

Derivatization: Add the derivatizing agent to the cleaned extract and allow the reaction to proceed under optimized conditions (e.g., specific temperature and time). This converts the non-ionizable POSF into a derivative that can be readily detected by mass spectrometry.

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into the LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Optimize the mass spectrometer parameters (e.g., electrospray ionization in negative mode) for the detection of the specific derivative.

-

Monitor the appropriate precursor and product ion transitions for quantification.

-

-

Quantification: Prepare a calibration curve using derivatized POSF standards to quantify the concentration in the original sample.

-

Toxicological Profile and Signaling Pathways

Direct toxicological data for POSF is limited; however, its biotransformation to the persistent and toxic metabolite, PFOS, is of significant concern.[14] Therefore, understanding the toxicological pathways of PFOS is crucial for assessing the risks associated with POSF exposure. The liver is a primary target organ for PFOS-induced toxicity.[1]

Conversion to PFOS and Key Toxicological Pathways

Upon entering the body, POSF can be metabolized to PFOS.[14] PFOS is known to interact with several biological pathways, leading to a range of adverse health effects, including hepatotoxicity, immunotoxicity, and developmental toxicity.[1][15]

Several key signaling pathways have been identified as being perturbed by PFOS:

-

PPARα Activation: Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor involved in lipid metabolism. PFOS can activate PPARα, leading to disruptions in cholesterol homeostasis and fatty acid metabolism, which can contribute to liver enlargement and steatosis.[1][16]

-

Ras/Rap Signaling: In lung tissue, PFOS exposure has been shown to upregulate key genes in the Ras and Rap signaling pathways (e.g., Kras, BRaf, MAPK1). This activation of the BRaf-MEK-ERK axis is associated with increased oxidative stress, inflammation, and tissue damage.[17]

-

Mitochondrial-Mediated Apoptosis: PFOS can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This can trigger the intrinsic apoptosis pathway through the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[15][18]

-

NLRP3 Inflammasome Activation: PFOS can cause mitochondrial ROS production, leading to the release of mitochondrial DNA into the cytoplasm. This activates the NLRP3 inflammasome, a key component of the innate immune system, resulting in inflammation and cellular senescence in hepatocytes.[19]

-

cAMP/PKA Signaling: In human sperm, PFOS has been shown to inhibit capacitation by decreasing intracellular Ca²⁺, which subsequently reduces cAMP levels and PKA activity.[20]

Conclusion

This compound remains a compound of significant scientific interest due to its industrial history and its environmental and toxicological implications. This guide provides a foundational understanding of its core properties for researchers in chemistry, toxicology, and drug development. A thorough comprehension of its synthesis, reactivity, and, most importantly, its metabolic fate and the toxicological pathways of its primary metabolite, PFOS, is essential for evaluating the risks associated with this and other perfluorinated compounds and for the development of safer alternatives.

References

- 1. Adverse Effects of Perfluorooctane Sulfonate on the Liver and Relevant Mechanisms [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chm.pops.int [chm.pops.int]

- 4. researchgate.net [researchgate.net]

- 5. Perfluorooctane sulfonyl fluoride | LGC Standards [lgcstandards.com]

- 6. This compound - Wikidata [wikidata.org]

- 7. This compound | C8F18O2S | CID 9388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Toxicological response of Sprague Dawley rats from inhalation exposure to perfluorooctane sulfonyl fluoride (POSF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of perfluorooctanesulfonate (PFOS)-induced apoptosis in the immunocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploring Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) Mixture Through ADMET and Toxicogenomic In Silico Analysis: Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Mechanism of Perfluorooctane Sulfonate-Induced Lung Injury Mediated by the Ras/Rap Signaling Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Perfluorooctane sulfonate (PFOS) causes aging damage in the liver through the mt-DNA-mediated NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Perfluorooctane sulfonate and perfluorooctanoic acid inhibit progesterone-responsive capacitation through cAMP/PKA signaling pathway and induce DNA damage in human sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Perfluorooctanesulfonyl Fluoride (CAS 307-35-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorooctanesulfonyl fluoride (PFOSF), identified by CAS number 307-35-7, is a synthetic organofluorine compound.[1] It is a perfluorinated substance characterized by a fully fluorinated eight-carbon chain attached to a sulfonyl fluoride functional group.[2] This structure imparts unique properties, including high thermal stability and resistance to chemical degradation.[2] Historically, PFOSF has been a crucial precursor in the synthesis of perfluorooctanesulfonic acid (PFOS) and various PFOS-based compounds.[1] These derivatives have been utilized in a wide array of industrial and consumer applications due to their surfactant properties, including stain and water repellents, food packaging coatings, and in firefighting foams.[1][3] However, growing concerns over the persistence, bioaccumulation, and potential toxicity of PFOS and related substances have led to significant restrictions on the production and use of PFOSF.[1][2] This guide provides a comprehensive technical overview of PFOSF, including its chemical properties, synthesis, applications, and toxicological profile, with a focus on the underlying experimental methodologies and biological pathways.

Chemical and Physical Properties

PFOSF is a colorless to pale yellow liquid with low volatility.[2] The strong carbon-fluorine bonds in its structure contribute to its chemical inertness and stability.[4]

| Property | Value | Reference |

| CAS Number | 307-35-7 | [1] |

| Molecular Formula | C8F18O2S | [5] |

| Molar Mass | 502.12 g/mol | [1] |

| Boiling Point | 154-155 °C | [6] |

| Density | 1.824 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.301 | [6] |

| Vapor Pressure | <10 mmHg (20 °C) | [6] |

| Vapor Density | >1 (vs air) | [6] |

Synthesis and Reactions

The primary industrial method for synthesizing PFOSF is electrochemical fluorination (ECF).[1] This process, initiated by 3M in 1949, involves the electrolysis of octanesulfonyl fluoride in anhydrous hydrogen fluoride.[1][3]

Synthesis of this compound

The electrochemical fluorination of octanesulfonyl fluoride yields PFOSF, though the reaction results in a mixture of linear (~70%) and branched isomers, with a typical yield of about 25%.[1][7]

Caption: Synthesis of PFOSF via electrochemical fluorination.

Key Reactions of this compound

PFOSF serves as a versatile intermediate for the synthesis of various perfluorinated compounds.

-

Hydrolysis to PFOS: PFOSF slowly hydrolyzes in water to form perfluorooctanesulfonic acid (PFOS).[1] This reaction is significant for the environmental fate of PFOSF.[8]

-

Reaction with Bases: With bases like potassium hydroxide, PFOSF forms PFOS salts.[1]

-

Reaction with Ammonia: Reaction with ammonia produces perfluorooctanesulfonamide (PFOSA).[1]

Caption: Key chemical reactions involving PFOSF.

Experimental Protocols

Synthesis of N-alkyl Perfluorooctanesulfonamides

This protocol describes a general laboratory method for synthesizing N-alkyl perfluorooctanesulfonamides from PFOSF.[7]

-

Reaction Setup: this compound is reacted with an excess of the desired primary amine in a solvent such as diethyl ether or dioxane.[7]

-

Formation of Complex: The initial reaction forms a complex ammonium salt.[7]

-

Isolation of Product: The desired N-alkyl perfluorooctanesulfonamide is isolated either by thermal decomposition of the salt or by treating the reaction mixture with hydrochloric or sulfuric acid.[7]

Inhalation Toxicity Study in Sprague-Dawley Rats

This protocol outlines the methodology for a 13-week inhalation toxicity study of PFOSF in rats.[9]

-

Animal Model: Male and female Sprague-Dawley rats are used.

-

Exposure: Rats are exposed to PFOSF vapor at concentrations of 30, 100, or 300 ppm (v/v) for 6 hours/day, 5 days/week for 13 weeks. A control group is exposed to clean air.

-

Monitoring: Body weight and clinical signs are monitored throughout the study.

-

Terminal Procedures: At the end of the 13-week exposure and a 4-week recovery period, blood is collected for serum chemistry and hematology. Organs are weighed, and tissues are collected for histopathological examination.

-

Endpoints: Key endpoints include changes in body and organ weights, serum PFOS concentrations, clinical chemistry parameters (e.g., cholesterol), and histopathological findings in the liver, larynx, and lungs.[9]

In Vitro Protein-PFAS Binding Assay

This protocol details a differential scanning fluorimetry (DSF) assay to determine the relative binding affinities of PFAS, like the PFOSF degradation product PFOS, to serum albumin.[10]

-

Reagent Preparation: Prepare stock solutions of the protein (e.g., human serum albumin) and the PFAS compound in an appropriate buffer. Due to the light sensitivity of fluorescent dyes, they should be thawed while covered.[10]

-

Serial Dilutions: Prepare serial dilutions of the PFAS stock solution.

-

Assay Plate Setup: In a 96-well plate, add the protein, the fluorescent dye, and the different concentrations of the PFAS to the respective wells.

-

DSF Measurement: The plate is placed in a real-time PCR instrument, and a melt curve analysis is performed by gradually increasing the temperature.

-

Data Analysis: The change in the melting temperature (Tm) of the protein in the presence of the PFAS is used to determine the binding affinity.

Toxicology and Biological Effects

The toxicological profile of PFOSF is closely linked to its degradation product, PFOS.[1] Inhalation of PFOSF can lead to the formation of PFOS in the body.[9]

Summary of Toxicological Findings from Animal Studies

| Endpoint | Observation | Species | Exposure Route | Reference |

| Acute Toxicity (Oral LD50) | 230-270 mg/kg bw | Rat | Oral | [11] |

| Liver Effects | Increased relative liver weight, hepatocellular hypertrophy | Rat | Inhalation | [9] |

| Serum Chemistry | Lowering of serum cholesterol (males) | Rat | Inhalation | [9] |

| Respiratory System | Necrosis of laryngeal cartilage, increased lung and bronchi weight, septal thickening (at 300 ppm) | Rat | Inhalation | [9] |

| Developmental Effects | Reported in offspring at doses causing maternal toxicity | Animal studies | Oral | [11] |

| Carcinogenicity | Tumors induced at relatively high doses | Animal studies | Oral | [11] |

Signaling Pathways Implicated in PFOS-Mediated Toxicity

Since PFOSF degrades to the highly persistent PFOS, understanding the signaling pathways affected by PFOS is crucial for assessing the long-term health risks of PFOSF exposure.[1][4]

-

Ras/Rap Signaling Pathway: PFOS has been shown to induce lung injury in mice through the activation of the Ras/Rap signaling pathway, leading to increased expression of downstream effectors like MEK and ERK, which are associated with oxidative stress and inflammation.[12]

-

Wnt/β-catenin and Endoplasmic Reticulum Stress Pathways: In liver cells, PFOS can activate the Wnt/β-catenin and endoplasmic reticulum stress pathways, leading to oxidative stress and apoptosis.[13]

-

NLRP3 Inflammasome Pathway: PFOS can induce liver aging through the activation of the NLRP3 inflammasome, mediated by mitochondrial DNA.[14]

-

JAK2/STAT3 Pathway: In astrocytes, PFOS can induce neuroinflammation through the secretion of TNF-α mediated by the JAK2/STAT3 pathway.[15]

Caption: Signaling pathways involved in PFOS-induced toxicity.

Environmental Fate and Transport

PFOSF and its derivatives are persistent in the environment.[4] The degradation of PFOSF-based products is a significant source of PFOS in the environment.[4] PFOS is highly persistent and does not readily degrade under natural environmental conditions.[16][17] Due to its persistence and potential for long-range transport, PFOS is found globally in various environmental media and biota.[17][18]

Caption: Environmental fate of PFOSF and its degradation to PFOS.

Conclusion

This compound (CAS 307-35-7) is a historically significant industrial chemical, primarily used as a precursor for PFOS and its derivatives. Its high stability, a result of its perfluorinated structure, also contributes to the environmental persistence of its degradation products. Toxicological data, largely extrapolated from studies on PFOS, indicate potential for adverse effects on the liver, respiratory system, and developmental processes, mediated through various signaling pathways. The information presented in this guide, including chemical properties, synthesis and reaction pathways, experimental protocols, and toxicological data, provides a comprehensive resource for researchers and scientists in understanding the multifaceted nature of PFOSF and its implications for human health and the environment. Continued research is essential to fully elucidate the toxicological mechanisms of PFOSF and to develop strategies for mitigating the risks associated with its environmental presence.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 307-35-7: this compound [cymitquimica.com]

- 3. Buy this compound | 307-35-7 [smolecule.com]

- 4. ag.state.mn.us [ag.state.mn.us]

- 5. 307-35-7 CAS Manufactory [m.chemicalbook.com]

- 6. Perfluoro-1-octanesulfonyl fluoride 95 sum of isomers 307-35-7 [sigmaaldrich.com]

- 7. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nccoast.org [nccoast.org]

- 9. Toxicological response of Sprague Dawley rats from inhalation exposure to perfluorooctane sulfonyl fluoride (POSF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for evaluating protein-polyfluoroalkyl substances in vitro using differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. Molecular Mechanism of Perfluorooctane Sulfonate-Induced Lung Injury Mediated by the Ras/Rap Signaling Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Perfluorooctane sulfonate causes damage to L-02 cells via Wnt/β-catenin signal path and endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Perfluorooctane sulfonate (PFOS) causes aging damage in the liver through the mt-DNA-mediated NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Perfluorooctanesulfonate induces neuroinflammation through the secretion of TNF-α mediated by the JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Perfluorooctanesulfonic acid - Wikipedia [en.wikipedia.org]

- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 18. Long-term environmental fate of perfluorinated compounds after accidental release at Toronto airport - PubMed [pubmed.ncbi.nlm.nih.gov]

a complete list of all the applications of Perfluorooctanesulfonyl fluoride in scientific research

For Researchers, Scientists, and Drug Development Professionals

Perfluorooctanesulfonyl fluoride (POSF), a synthetic perfluorinated compound, has emerged as a versatile and powerful tool in scientific research. While historically recognized for its use in the production of surfactants and polymers, its unique chemical properties have paved the way for innovative applications in chemical biology, drug discovery, and materials science. This in-depth technical guide provides a comprehensive overview of the scientific applications of POSF, detailing experimental protocols and presenting quantitative data for a thorough understanding of its utility.

Precursor in the Synthesis of Chemical Probes and Bioactive Molecules

This compound is a key starting material for the synthesis of a variety of valuable research compounds, most notably perfluorooctanesulfonamides. The sulfonyl fluoride moiety of POSF is a stable yet reactive functional group, making it an excellent electrophile for reaction with nucleophiles like primary and secondary amines. This reactivity allows for the facile synthesis of a diverse range of sulfonamide derivatives that can be further functionalized for specific research applications.[1]

Synthesis of Perfluorooctanesulfonamides

The synthesis of N-alkyl and N,N-dialkyl perfluoroalkanesulfonamides from POSF is a well-established procedure.[1]

Experimental Protocol: Synthesis of N-Alkyl Perfluorooctanesulfonamides

-

Materials: this compound (POSF), primary amine (e.g., methylamine, ethylamine), diethyl ether, anhydrous magnesium sulfate, silica gel for column chromatography.

-

Procedure:

-

Dissolve this compound in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add an excess of the primary amine to the solution at room temperature. The reaction is exothermic and may require cooling.

-

After the initial reaction subsides, heat the mixture to reflux for a specified period to ensure the decomposition of the intermediate ammonium salt.[1]

-

Cool the reaction mixture to room temperature and wash with water to remove excess amine and ammonium salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure N-alkyl perfluorooctanesulfonamide.

-

-

Characterization: The final product can be characterized by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.

This synthetic pathway provides access to a variety of perfluorooctanesulfonamide derivatives that can be used as analytical standards in environmental and toxicological studies or as building blocks for more complex molecules.[1]

The general workflow for the synthesis of perfluorooctanesulfonamides from POSF is illustrated below:

Synthesis of Perfluorooctanesulfonamides from POSF.

Covalent Probes in Chemical Biology and Drug Discovery

The sulfonyl fluoride group is considered a "privileged warhead" in chemical biology due to its unique reactivity profile.[2][3] It is relatively stable in aqueous environments but can react with nucleophilic amino acid residues on proteins, including serine, threonine, lysine, tyrosine, cysteine, and histidine.[2][4] This broad reactivity makes sulfonyl fluoride-containing molecules, including derivatives of POSF, valuable tools for activity-based protein profiling (ABPP) and the development of covalent inhibitors.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique used to study the activity of enzymes in their native environment.[5] It utilizes chemical probes that covalently bind to the active site of enzymes. While direct use of POSF as an ABPP probe is not widely documented, its derivatives can be designed for this purpose. A typical ABPP probe consists of a reactive group (the warhead), a linker, and a reporter tag (e.g., a fluorophore or biotin).

The logical workflow for utilizing a POSF-derived probe in an ABPP experiment is outlined below:

Workflow for Activity-Based Protein Profiling.

Experimental Protocol: General Procedure for Protein Labeling with a POSF-Derived Probe

-

Materials: POSF-derived probe with a reporter tag, protein sample (purified protein or cell lysate), reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Procedure:

-

Prepare the protein sample in the reaction buffer.

-

Add the POSF-derived probe to the protein sample to a final concentration typically in the low micromolar range.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration to allow for covalent modification.

-

Quench the reaction by adding a sample buffer (e.g., Laemmli buffer for SDS-PAGE) or by proceeding directly to downstream processing for mass spectrometry.

-

Analyze the labeled proteins by in-gel fluorescence scanning (for fluorescently tagged probes) or by enrichment (for biotin-tagged probes) followed by mass spectrometry-based proteomic analysis.

-

Development of Covalent Inhibitors

The ability of the sulfonyl fluoride moiety to form stable covalent bonds with target proteins makes it an attractive functional group for the design of covalent inhibitors. These inhibitors can offer advantages such as prolonged duration of action and increased potency. POSF can serve as a building block for the synthesis of such inhibitors, where the perfluoroalkyl chain can influence properties like binding affinity, solubility, and metabolic stability.[6]

Surfactant in Scientific Research

The perfluorooctyl chain of POSF imparts strong hydrophobic and lipophobic properties, making its derivatives effective surfactants.[1] In a research context, these surfactant properties can be utilized in various in vitro assays and for the solubilization and stabilization of proteins, particularly membrane proteins.

Quantitative Data on Surfactant Properties

| Property | Value (for PFOS) | Reference |

| Critical Micelle Concentration (CMC) | ~8 mM | General knowledge |

| Surface Tension at CMC | ~30-35 mN/m | General knowledge |

Role in SuFEx Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that utilizes the reactivity of the S-F bond.[4] While the primary focus of SuFEx has been on aryl sulfonyl fluorides, the principles can be extended to alkyl sulfonyl fluorides like POSF. This opens up possibilities for using POSF and its derivatives in the modular synthesis of complex molecules and materials. The SuFEx reaction typically involves the activation of the sulfonyl fluoride with a catalyst to facilitate its reaction with a nucleophile, such as a silyl ether or an amine.[7]

The fundamental principle of a SuFEx reaction involving a sulfonyl fluoride is depicted below:

General Scheme of a SuFEx Reaction.

Conclusion

This compound, beyond its industrial origins, presents a significant and expanding repertoire of applications in scientific research. Its utility as a precursor for synthesizing valuable research chemicals, its potential as a warhead for covalent probes in chemical biology and drug discovery, and its role in advanced synthetic methodologies like SuFEx click chemistry underscore its importance. As research continues to uncover the nuanced reactivity of the sulfonyl fluoride group and the unique contributions of the perfluoroalkyl chain, the applications of POSF in the scientific community are poised for further growth, offering new avenues for discovery and innovation.

References

- 1. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 5. Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Perfluorooctanesulfonyl Fluoride (POSF): Properties, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorooctanesulfonyl fluoride (POSF), a key precursor in the synthesis of perfluorooctanesulfonic acid (PFOS) and numerous other per- and polyfluoroalkyl substances (PFAS), is not a single entity but a complex mixture of structural isomers. The predominant manufacturing process, electrochemical fluorination (ECF), inherently produces a mixture of linear and branched isomers, typically in a ratio of approximately 70% to 30%, respectively.[1][2] This technical guide provides a comprehensive overview of the known isomers of POSF, their physicochemical properties, analytical methodologies for their separation and characterization, and current understanding of their toxicological profiles and biological interactions. While much of the existing research has focused on the degradation product, PFOS, this guide will delineate the properties of POSF isomers wherever possible and highlight the critical need for further isomer-specific research.

Isomers of this compound

The electrochemical fluorination of octanesulfonyl fluoride results in the formation of a linear isomer and a variety of branched isomers. The primary isomers identified in technical POSF mixtures include:

-

Linear Isomer: n-perfluorooctanesulfonyl fluoride

-

Branched Isomers: These primarily consist of monomethyl-branched isomers, including isopropyl and internally branched structures.[3]

The exact composition of branched isomers can vary between different production batches and manufacturers.[4]

Physicochemical Properties

Obtaining precise, experimentally determined physicochemical data for individual POSF isomers is challenging due to the difficulty in their separation and purification. Most available data pertains to the technical mixture.

Table 1: Physicochemical Properties of this compound (POSF) Mixture

| Property | Value | Reference |

| Molecular Formula | C₈F₁₈O₂S | [2] |

| Molar Mass | 502.12 g/mol | [2] |

| Boiling Point | 154 °C | [2] |

| Vapor Pressure | 5.75 mmHg at 25 °C (estimated) | [5] |

| Water Solubility | 1.41 x 10⁻⁴ mg/L at 25 °C (estimated) | [5] |

Computational studies on the degradation product, PFOS, suggest that branched isomers are generally more polar and hydrophilic than their linear counterparts.[6] This difference in polarity likely influences their environmental partitioning and biological interactions.

Experimental Protocols

Synthesis and Isomer Separation

Synthesis: POSF is synthesized via the Simons process (electrochemical fluorination) of octanesulfonyl fluoride in anhydrous hydrogen fluoride.[2] This process inherently yields a mixture of linear and branched isomers.

Isomer Separation: While the complete separation of all POSF isomers is not routinely performed, analytical and semi-preparative techniques can be employed to isolate or enrich specific isomers for further study.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a pentafluorophenyl or a linear perfluorooctyl stationary phase has been shown to be effective in separating isomers of related perfluorinated compounds, such as PFOS and PFOA.[7][8] A similar approach could be adapted for POSF isomers. A detailed protocol for the separation of perfluorinated compounds using a Hypersil GOLD PFP column is as follows:

-

Column: Thermo Scientific Hypersil GOLD PFP (1.9 µm, 100 x 2.1 mm)

-

Mobile Phase A: 20 mM aqueous ammonium acetate

-

Mobile Phase B: Methanol

-

Flow Rate: 0.45 mL/min

-

Gradient: A multi-step gradient is employed, starting with a higher percentage of aqueous phase and gradually increasing the organic phase to elute the more retained branched isomers.[7]

-

Isomer Characterization

¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy: This is the primary and most powerful technique for the identification and quantification of POSF isomers. The distinct chemical shifts of fluorine atoms in different chemical environments allow for the differentiation of linear and branched structures.

-

Sample Preparation: A sample of the POSF isomer mixture is dissolved in a suitable deuterated solvent (e.g., acetone-d₆).

-

Data Acquisition: ¹⁹F-NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The signals in the ¹⁹F-NMR spectrum are assigned to specific fluorine atoms in the linear and various branched isomers based on their chemical shifts and coupling constants. Integration of the signals allows for the quantification of the relative abundance of each isomer.[9][10] A general workflow for ¹⁹F-NMR based structural elucidation is presented below.

Toxicological Properties and Biological Interactions

Direct toxicological data on isolated POSF isomers is scarce. Most available information is on the technical mixture or its degradation product, PFOS.

Inhalation Toxicity of POSF Mixture: Studies on the inhalation of POSF in rats have shown that the liver is a primary target organ, with observed effects including increased liver weight and hepatocellular hypertrophy. A small percentage of inhaled POSF is converted to PFOS in the body.[11]

Genotoxicity: Studies on various perfluorinated compounds, including PFOS and PFOA, have generally shown no evidence of genotoxicity in standard assays.[1][5][12] However, some studies suggest that PFAS mixtures may induce modest DNA damage in human liver cells.[12]

Signaling Pathway Interactions:

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: PFOS, the degradation product of POSF, has been shown to activate both mouse and human PPARα.[6][13] This activation is a plausible molecular initiating event for the observed liver effects, as PPARα is a key regulator of lipid metabolism in the liver. It is hypothesized that POSF isomers may also interact with and activate PPARα, potentially to varying degrees depending on their structure.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of human nuclear receptors by perfluoroalkylated substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genotoxicity assessment of perfluoroalkyl substances on human sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. waters.com [waters.com]

- 9. Separation and fluorine nuclear magnetic resonance spectroscopic (19F NMR) analysis of individual branched isomers present in technical perfluorooctanesulfonic acid (PFOS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dioxin20xx.org [dioxin20xx.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Genotoxicity assessment of per- and polyfluoroalkyl substances mixtures in human liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Perfluorooctanesulfonyl Fluoride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Perfluorooctanesulfonyl fluoride (POSF). Due to the limited availability of direct quantitative solubility data for POSF in public literature, this guide synthesizes information on the solubility of structurally related perfluorinated compounds, primarily Perfluorooctanesulfonic acid (PFOS), to provide reasonable estimations. Furthermore, this document outlines a detailed experimental protocol for determining the solubility of POSF in organic solvents and presents a visual representation of its industrial synthesis pathway. This guide is intended to be a valuable resource for professionals working with POSF in research, development, and manufacturing.

Introduction to this compound (POSF)

This compound (POSF), with the chemical formula C₈F₁₇SO₂F, is a synthetic perfluorinated compound that has been used as a key intermediate in the production of various per- and polyfluoroalkyl substances (PFAS).[1] Its unique properties, including high thermal and chemical stability, stem from the strength of the carbon-fluorine bond. Understanding its solubility in organic solvents is critical for its use in synthesis, purification, and various industrial applications, as well as for environmental remediation efforts.

Estimated Solubility of this compound

Direct, publicly available quantitative data on the solubility of POSF in a range of organic solvents is scarce. However, by examining the solubility of Perfluorooctanesulfonic acid (PFOS), a compound with a very similar structure (differing by the substitution of a hydroxyl group for the fluorine on the sulfonyl group), we can infer the likely solubility behavior of POSF. Generally, perfluorinated compounds exhibit solubility in polar organic solvents.

The following table summarizes the known solubility of PFOS in several common organic solvents. It is important to note that these values should be considered as estimates for POSF solubility and experimental verification is highly recommended.

| Solvent | Chemical Formula | Dielectric Constant (approx.) | Estimated Solubility of POSF (as PFOS) (g/L) |

| Methanol | CH₃OH | 32.7 | 37.1[2] |

| Ethanol | C₂H₅OH | 24.5 | ~7[2] |

| Acetonitrile | CH₃CN | 37.5 | 12[2] |

| Acetone | C₃H₆O | 20.7 | Higher than methanol[2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Expected to be a good solvent |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Expected to be a moderate solvent |

Note: The solubility of PFAS in alcohols generally decreases as the carbon chain length of the alcohol increases.[2]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of POSF in an organic solvent, based on the isothermal saturation shake-flask method.

3.1. Materials and Equipment

-

This compound (POSF) of known purity

-

High-purity organic solvents (e.g., methanol, ethanol, acetonitrile)

-

Analytical balance (± 0.0001 g)

-

Glass vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS))

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of POSF to a known volume of the selected organic solvent in a series of glass vials. The excess POSF should be visibly present as a separate phase.

-

Equilibration: Securely seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the constant temperature bath for several hours to allow the undissolved POSF to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter to remove any suspended microdroplets of undissolved POSF.

-

Dilution: Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., GC-MS or LC-MS/MS) to determine the concentration of POSF.

-

Calculation: Calculate the solubility of POSF in the solvent at the specified temperature based on the measured concentration and the dilution factor.

3.3. Experimental Workflow Diagram

References

hydrolysis of Perfluorooctanesulfonyl fluoride to PFOS

An In-depth Technical Guide to the Hydrolysis of Perfluorooctanesulfonyl Fluoride (POSF) to Perfluorooctanesulfonic Acid (PFOS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of this compound (POSF) to produce perfluorooctanesulfonic acid (PFOS). This document details the chemical transformation, provides a representative experimental protocol, summarizes key reaction parameters, and discusses the significant toxicological signaling pathways of the resulting product, PFOS, of particular interest to the drug development and toxicology fields.

Introduction to POSF and its Conversion to PFOS

This compound (C₈F₁₇SO₂F), or POSF, is a key precursor in the synthesis of PFOS and various PFOS-related compounds.[1] The manufacturing process for POSF typically involves the electrochemical fluorination (ECF) of octanesulfonyl fluoride.[1] The resulting POSF is a mixture of linear and branched isomers.[1] The conversion of POSF to the highly stable and environmentally persistent PFOS is achieved through hydrolysis, a process that is slow under neutral and acidic conditions.[1][2] Consequently, alkaline hydrolysis is the standard method for this chemical transformation.[3]

The general chemical equation for the alkaline hydrolysis of POSF is as follows:

C₈F₁₇SO₂F + 2 KOH → C₈F₁₇SO₃K + KF + H₂O[1]

This reaction results in the potassium salt of PFOS, which is water-soluble. The free acid form, PFOS, can be obtained by subsequent treatment with a strong acid.[1]

Experimental Protocol: Laboratory-Scale Hydrolysis of POSF

The following is a representative protocol for the laboratory-scale hydrolysis of POSF to PFOS. This protocol is synthesized from general chemical principles and available literature on the reactivity of POSF.[1][3][4] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

2.1. Materials and Reagents

-

This compound (POSF)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Methanol (or other suitable co-solvent)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH paper

-

Appropriate personal protective equipment (PPE)

2.2. Reaction Procedure

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known quantity of potassium hydroxide in a mixture of deionized water and methanol. The methanol acts as a co-solvent to aid in the dissolution of the POSF.

-

Addition of POSF : While stirring the alkaline solution, slowly add this compound to the flask. An excess of potassium hydroxide is typically used to ensure complete hydrolysis and to neutralize the hydrogen fluoride byproduct.

-

Hydrolysis Reaction : Heat the reaction mixture to reflux (approximately 65-75°C for a methanol/water mixture) and maintain the reflux with continuous stirring for several hours. The reaction progress can be monitored by taking small aliquots of the reaction mixture and analyzing for the disappearance of POSF using gas chromatography-mass spectrometry (GC-MS) or the appearance of PFOS using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Workup and Extraction : After the reaction is complete, allow the mixture to cool to room temperature. Acidify the solution to a pH of less than 2 with concentrated hydrochloric acid. This will convert the potassium salt of PFOS to the free acid form. Transfer the acidified solution to a separatory funnel and extract the PFOS into an organic solvent such as ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery.

-

Drying and Solvent Removal : Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude PFOS product.

-

Purification (Optional) : The crude PFOS can be further purified using techniques such as recrystallization or column chromatography if necessary.

2.3. Analytical Methods for Reaction Monitoring

The progress of the hydrolysis reaction can be monitored using the following analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for monitoring the disappearance of the more volatile POSF starting material.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : The primary method for the sensitive and specific quantification of the PFOS product.[5]

-

¹⁹F NMR Spectroscopy : Can be used to follow the conversion of the sulfonyl fluoride group in POSF to the sulfonic acid group in PFOS by observing the change in the chemical shift of the fluorine atoms adjacent to the sulfur atom.

Quantitative Data on Perfluoroalkyl Sulfonyl Fluoride Hydrolysis

| Compound | Half-life (t₁/₂) | Conditions |

| Perfluorobutanesulfonyl fluoride (PBSF) | 73 hours | pH 7, 23°C[2] |

| This compound (POSF) | > 73 hours (estimated) | pH 7, 23°C |

Visualization of Experimental and Toxicological Pathways

4.1. Experimental Workflow for POSF Hydrolysis

The following diagram illustrates the general workflow for the synthesis and analysis of PFOS from POSF.

Caption: Workflow for the hydrolysis of POSF to PFOS.

4.2. Toxicological Signaling Pathways of PFOS

For professionals in drug development and toxicology, understanding the cellular mechanisms of PFOS toxicity is crucial. PFOS has been shown to induce adverse health effects through various signaling pathways.

4.2.1. PFOS-Induced Oxidative Stress and Apoptosis

PFOS exposure can lead to an imbalance in the cellular redox state, resulting in oxidative stress and triggering apoptosis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. EP0052319A1 - Process for the preparation of fluorides of perfluorinate sulphonic acids - Google Patents [patents.google.com]

- 4. EP2530186A1 - Process for producing perfluorobutanesulfonic acid salt - Google Patents [patents.google.com]

- 5. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]

Perfluorooctanesulfonyl Fluoride: A Precursor to Persistent Organic Pollutants and a Global Environmental Concern

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorooctanesulfonyl fluoride (PFOSF) is a synthetic organofluorine compound that has been produced and used for decades in a wide range of industrial and consumer products. While PFOSF itself is reactive, it is a primary precursor to the highly persistent, bioaccumulative, and toxic perfluorooctanesulfonic acid (PFOS). The widespread environmental contamination with PFOS and related compounds, stemming from the production and use of PFOSF-based chemistry, has led to global regulatory action and significant scientific concern. This technical guide provides a comprehensive overview of PFOSF, detailing its chemical properties, synthesis, historical use, and its critical role as a source of persistent organic pollutants (POPs). The document includes a summary of quantitative data, detailed experimental protocols for its analysis, and visualizations of key biological signaling pathways affected by its degradation products.

Introduction to this compound (PFOSF)

This compound (1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl fluoride) is a fluorinated organic compound with the chemical formula C₈F₁₇SO₂F. It has been the cornerstone of perfluorooctanesulfonyl-based chemistry, serving as the primary raw material for the synthesis of PFOS and a multitude of related compounds.[1] These derivatives possess unique properties such as thermal stability, and both hydrophobic and oleophobic characteristics, which have made them valuable in a variety of applications.[1] However, the exceptional stability of the perfluoroalkyl chain, a defining feature of these compounds, also contributes to their extreme persistence in the environment.

The main concern with PFOSF is its role as a direct precursor to PFOS and other perfluorooctane sulfonate-based substances.[1] Many of these PFOSF-derived compounds can degrade or metabolize to PFOS in the environment and in living organisms.[1][2] PFOS is recognized as a persistent organic pollutant (POP) under the Stockholm Convention due to its persistence, bioaccumulation, toxicity, and long-range environmental transport.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of PFOSF is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₈F₁₈O₂S | [2] |

| Molar Mass | 502.12 g/mol | [2] |

| Appearance | Solid | [3] |

| Boiling Point | 154 °C | [2] |

| Water Solubility | Low | [3] |

| Vapor Pressure | 213 Pa at 20°C | [3] |

Synthesis and Production

The primary industrial method for producing PFOSF is electrochemical fluorination (ECF).[4] This process, often referred to as the Simons process, involves the electrolysis of a solution of octanesulfonyl fluoride (C₈H₁₇SO₂F) in anhydrous hydrogen fluoride.[4] During ECF, the hydrogen atoms on the alkyl chain of the starting material are replaced with fluorine atoms.

The overall reaction can be summarized as: C₈H₁₇SO₂F + 17 HF → C₈F₁₇SO₂F + 17 H₂

The process is typically carried out in a specialized electrochemical cell with nickel anodes at a cell potential of 5-6 V.[4] The resulting PFOSF is a mixture of linear and branched isomers.[1]

The total historical worldwide production of PFOSF between 1970 and 2002 is estimated to be around 96,000 metric tons.[5]

Role in Persistent Organic Pollutants (POPs)

PFOSF is the foundational chemical for the synthesis of a wide array of perfluorooctane sulfonyl-based compounds. These derivatives, through various chemical modifications, have been used in numerous applications. However, the ultimate environmental fate of many of these compounds is their degradation to the highly persistent PFOS.

Degradation Pathway to PFOS

PFOSF can hydrolyze in the presence of water to form PFOS. This reaction involves the substitution of the fluoride atom of the sulfonyl fluoride group with a hydroxyl group, which then exists as the sulfonate anion in environmental and physiological pH ranges.[1]

Reaction: C₈F₁₇SO₂F + H₂O → C₈F₁₇SO₃H + HF